2H-Imidazo[4,5-g][1,2,3]benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole is a heterocyclic compound that features a fused ring system combining imidazole and oxadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoxazole with suitable reagents to form the desired fused ring system. For example, the cyclization of 2-aminobenzoxazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as nitro or hydroxyl groups.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Imidazo[2,1-b]thiazole: Another heterocyclic compound with similar biological activities.
Benzimidazole: Known for its broad range of pharmacological properties, including antimicrobial and anticancer activities.
Oxadiazole: A versatile scaffold in medicinal chemistry with applications in drug design.
Uniqueness
2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
666822-97-5 |
---|---|
Molekularformel |
C7H4N4O |
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
2H-imidazo[4,5-g][1,2,3]benzoxadiazole |
InChI |
InChI=1S/C7H4N4O/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-3,11H |
InChI-Schlüssel |
WIDIBCPKNUBLCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNOC2=C3C1=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.